(Metoxi-metil)trifenilfosfonio cloruro

Descripción general

Descripción

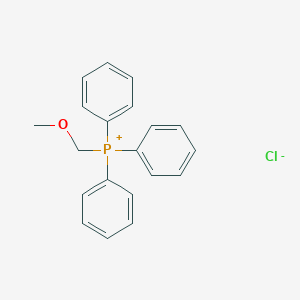

(Methoxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a white crystalline solid that is highly soluble in organic solvents such as methanol and chloroform but decomposes in water . This compound is widely used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds .

Aplicaciones Científicas De Investigación

(Methoxymethyl)triphenylphosphonium chloride has a wide range of applications in scientific research :

Chemistry: Used as a Wittig reagent for the synthesis of alkenes, including the antimalarial drug artemisinin and substituted quinolines.

Biology: Employed in the synthesis of biologically active compounds such as cephalotaxine, which has antiviral and antitumor properties.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Acts as a phase transfer catalyst in various industrial processes.

Mecanismo De Acción

Target of Action

(Methoxymethyl)triphenylphosphonium chloride primarily targets aldehydes and ketones . It is a Wittig reagent, a class of chemicals used in organic chemistry for the synthesis of alkenes .

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a chemical reaction known as the Wittig reaction . In this reaction, (Methoxymethyl)triphenylphosphonium chloride reacts with aldehydes and ketones to produce substituted alkenes .

Biochemical Pathways

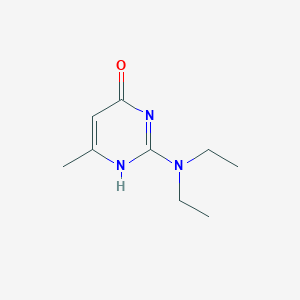

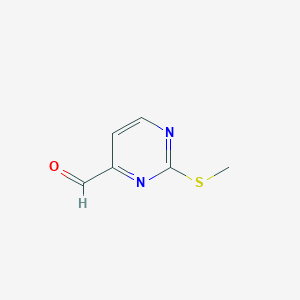

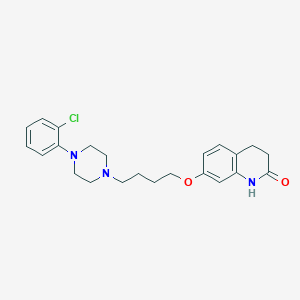

The Wittig reaction involving (Methoxymethyl)triphenylphosphonium chloride is a key step in the synthesis of several important compounds. These include the antimalarial drug (+)-artemisinin, substituted quinolines, akuammiline alkaloid picrinine, and 7H-pyrrolo[2,3-d]pyrimidine derivatives for signal transducers and activators of transcription 6 (STAT6) inhibitors .

Result of Action

The primary result of the action of (Methoxymethyl)triphenylphosphonium chloride is the formation of substituted alkenes from aldehydes and ketones . This transformation is crucial in the synthesis of various bioactive compounds, including antimalarial drugs and antitumor agents .

Action Environment

The action of (Methoxymethyl)triphenylphosphonium chloride can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the Wittig reaction typically requires a strong base . Additionally, the compound is hygroscopic and decomposes in water, suggesting that it should be stored in a dry environment .

Análisis Bioquímico

Biochemical Properties

(Methoxymethyl)triphenylphosphonium chloride is known to interact with various biomolecules in biochemical reactions. It is used in the Wittig reaction, where it reacts with aldehydes and ketones to produce substituted alkenes . This reaction is a key step in the synthesis of several compounds, including antimalarial drugs and substituted quinolines .

Cellular Effects

The cellular effects of (Methoxymethyl)triphenylphosphonium chloride are primarily related to its role in the Wittig reaction. By facilitating the conversion of aldehydes and ketones to alkenes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, (Methoxymethyl)triphenylphosphonium chloride exerts its effects through its role in the Wittig reaction. It binds to aldehydes and ketones, facilitating their conversion to alkenes . This can lead to changes in gene expression and enzyme activity, influencing cellular function.

Metabolic Pathways

(Methoxymethyl)triphenylphosphonium chloride is involved in the metabolic pathway of the Wittig reaction, where it interacts with aldehydes and ketones

Transport and Distribution

It is known to be soluble in water and decomposes in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Methoxymethyl)triphenylphosphonium chloride can be synthesized through a reaction involving triphenylphosphine and chloromethyl methyl ether. The process typically involves the following steps :

- In a reaction vessel, add 50 mL of anhydrous acetone under a nitrogen atmosphere.

- Add 32 g of triphenylphosphine and stir while heating to 37°C.

- Slowly add 20 g of chloromethyl methyl ether to the reaction mixture.

- Maintain the temperature at 37°C for 3 hours.

- Gradually increase the temperature to 47°C at a rate of 1°C per minute and continue the reaction for another 3 hours.

- Filter the reaction mixture, wash the solid with anhydrous ether, and dry to obtain (Methoxymethyl)triphenylphosphonium chloride with a yield of approximately 88.5%.

Industrial Production Methods

Industrial production methods for (Methoxymethyl)triphenylphosphonium chloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with precise temperature and pressure controls .

Análisis De Reacciones Químicas

Types of Reactions

(Methoxymethyl)triphenylphosphonium chloride primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form substituted alkenes . This reaction is a key step in the synthesis of various complex organic molecules.

Common Reagents and Conditions

Reagents: Aldehydes, ketones, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are substituted alkenes, which can be further transformed into various functionalized organic compounds .

Comparación Con Compuestos Similares

Similar Compounds

- Methyltriphenylphosphonium chloride

- Ethyltriphenylphosphonium bromide

- (Chloromethyl)triphenylphosphonium chloride

- (Bromomethyl)triphenylphosphonium bromide

Uniqueness

(Methoxymethyl)triphenylphosphonium chloride is unique due to its specific reactivity in Wittig reactions, allowing for the formation of methoxymethyl-substituted alkenes. This property distinguishes it from other similar phosphonium salts, which may have different alkyl or aryl substituents and thus different reactivity profiles .

Propiedades

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFNDMHZXCUXSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960539 | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4009-98-7 | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4009-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of (methoxymethyl)triphenylphosphonium chloride?

A1: (Methoxymethyl)triphenylphosphonium chloride is characterized by the molecular formula C20H20ClOP and has a molecular weight of 342.80 g/mol []. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide further structural insights [, ].

Q2: What are the known applications of (methoxymethyl)triphenylphosphonium chloride in organic synthesis?

A2: (Methoxymethyl)triphenylphosphonium chloride acts as a precursor to methoxymethylenetriphenylphosphorane. This reactive ylide facilitates the synthesis of vinyl ethers from carbonyl compounds through a Wittig reaction []. This reaction is particularly useful in organic synthesis for constructing various complex molecules.

Q3: How does (methoxymethyl)triphenylphosphonium chloride impact biological systems?

A3: Recent research identified (methoxymethyl)triphenylphosphonium chloride as a phytotoxin isolated from the fungus Rhizoctonia solani AG-3 TB []. This compound induces significant physiological changes in plants, including necrosis on leaves, increased active oxygen species (AOS) production, decreased chlorophyll content, and cellular structure damage [].

Q4: What studies have been conducted to understand the corrosion inhibition properties of (methoxymethyl)triphenylphosphonium chloride?

A4: Electrochemical and gravimetric studies have been conducted to evaluate the corrosion inhibition efficacy of (methoxymethyl)triphenylphosphonium chloride on carbon steel in acidic environments []. These studies utilized techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to assess the compound's effectiveness in mitigating corrosion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.